

Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of Envonalkib

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Compound of Interest		
Compound Name:	Envonalkib	
Cat. No.:	B10827855	Get Quote

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Introduction

Envonalkib (TQ-B3139) is a potent, novel, small-molecule tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK), c-Met, and ROS1.[1][2] Preclinical data have demonstrated its superiority over crizotinib in ALK-driven malignancies.[1][2] This document provides a detailed overview of the pharmacokinetic profile of **Envonalkib** and outlines protocols for its preclinical analysis to guide researchers in drug development.

Pharmacokinetic Profile of Envonalkib

While detailed preclinical pharmacokinetic data for **Envonalkib** in animal models is not extensively available in the public domain, human pharmacokinetic studies provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Human Pharmacokinetic Data

A Phase I mass balance study in healthy Chinese male subjects following a single oral dose of 600 mg [14C]envonalkib revealed the following:[3][4]

 Absorption: The median time to maximum plasma concentration (Tmax) for total radioactivity was 4 hours.[3][4] The pharmacokinetic profile showed dose proportionality from 200 to 600



mg twice a day (BID), with absorption saturation observed at 800 mg.[1]

- Distribution: The exposure to total radioactivity was significantly higher than that of the unchanged parent drug in plasma.[3][4]
- Metabolism: Envonalkib undergoes extensive metabolism, with 15 metabolites identified in plasma, urine, and feces.[3][4] The metabolism is predominantly mediated by the cytochrome P450 3A (CYP3A) enzyme. Unchanged envonalkib and its major metabolite M315 were the primary components in plasma, accounting for 20.37% and 33.33% of the total plasma radioactivity, respectively.[3][5]
- Excretion: The mean total recovery of the radiolabeled dose was 93.93% over 504 hours, with 78.71% excreted in the feces and 15.23% in the urine.[3][4] The major component in urine was the O-dealkylation metabolite M315, while the cysteine conjugate M434-1 was the primary component in feces.[5]
- Half-life: The mean elimination half-life (t1/2) of total radioactivity in plasma was 65.2 hours. [3][4]

Data Presentation

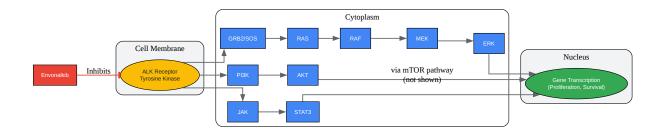
The following table summarizes the key pharmacokinetic parameters of **Envonalkib** in humans.

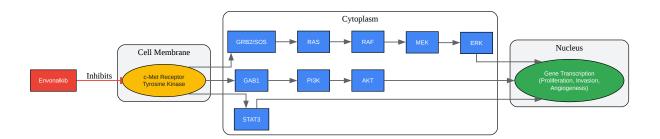
Parameter	Value	Reference
Tmax (total radioactivity)	4 hours	[3][4]
t1/2 (total radioactivity)	65.2 hours	[3][4]
Primary Route of Excretion	Feces (78.71%)	[3][4]
Primary Metabolizing Enzyme	СҮРЗА	[5]
Major Circulating Components	Unchanged Envonalkib, Metabolite M315	[3][5]

Signaling Pathways of Envonalkib

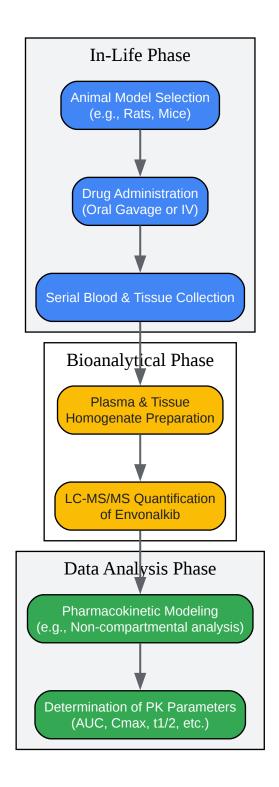


Envonalkib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The primary targets are ALK and c-Met.









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